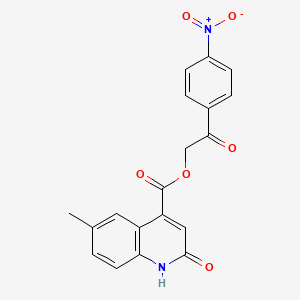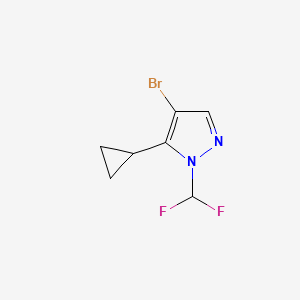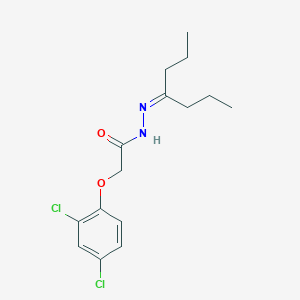
2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-6-methylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-6-methylquinoline-4-carboxylate is a complex organic compound that features both nitrophenyl and quinoline moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol in the presence of an acid catalyst.
Introduction of the nitrophenyl group: This step might involve nitration of a phenyl ring followed by coupling reactions to attach it to the quinoline core.
Esterification: The final step could involve esterification reactions to form the carboxylate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the quinoline and phenyl rings.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted quinoline and phenyl derivatives.
科学的研究の応用
2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-6-methylquinoline-4-carboxylate may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design.
Biological Studies: Used as a probe to study enzyme interactions.
Industrial Chemistry: Potential use as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenyl and quinoline moieties could play crucial roles in binding to molecular targets.
類似化合物との比較
Similar Compounds
2-Hydroxyquinoline derivatives: Known for their antimicrobial and anticancer properties.
Nitrophenyl esters: Often used in biochemical assays and as intermediates in organic synthesis.
Uniqueness
The combination of nitrophenyl and quinoline moieties in 2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxy-6-methylquinoline-4-carboxylate may confer unique properties, such as enhanced biological activity or specific binding affinities, making it a compound of interest for further research.
特性
分子式 |
C19H14N2O6 |
|---|---|
分子量 |
366.3 g/mol |
IUPAC名 |
[2-(4-nitrophenyl)-2-oxoethyl] 6-methyl-2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C19H14N2O6/c1-11-2-7-16-14(8-11)15(9-18(23)20-16)19(24)27-10-17(22)12-3-5-13(6-4-12)21(25)26/h2-9H,10H2,1H3,(H,20,23) |
InChIキー |
UOUSQHGGHVQGPD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid](/img/structure/B12469786.png)


![[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B12469794.png)
![2-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12469797.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12469805.png)

![Methyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12469818.png)
![(5-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B12469823.png)
![2,8,14,20-Tetrabutylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B12469824.png)
![8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12469831.png)
![6,6'-[Benzene-1,4-diylbis(oxybenzene-4,1-diyl)]bis(1,3,5-triazine-2,4-diamine)](/img/structure/B12469838.png)
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12469852.png)

